Cotoran multi

Description

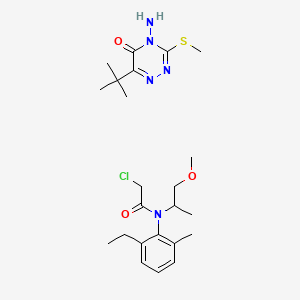

Structure

2D Structure

Properties

CAS No. |

60747-23-1 |

|---|---|

Molecular Formula |

C23H36ClN5O3S |

Molecular Weight |

498.1 g/mol |

IUPAC Name |

4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |

InChI Key |

BGPCECYRUDNLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |

Origin of Product |

United States |

Preparation Methods

Mixing and Formulation Process

The preparation of Cotoran Multi involves the following procedural steps:

| Step | Description |

|---|---|

| 1 | Initial Tank Filling : Fill the mixing tank 50-75% with clean water or nitrogen solution. |

| 2 | Agitation Start : Begin continuous agitation to ensure uniform mixing. |

| 3 | Addition of Fluometuron : Add fluometuron technical directly into the partially filled tank. |

| 4 | Incorporation of Other Herbicides (if tank mix) : Add other herbicides after fluometuron is well dispersed. |

| 5 | Complete Filling : Add the remaining water or nitrogen solution to reach the final volume. |

| 6 | Continuous Agitation : Maintain agitation during mixing and application to keep suspension uniform. |

| 7 | Compatibility Testing : Conduct small-scale tests by mixing fluometuron with nitrogen solutions and surfactants to ensure no settling or incompatibility occurs. |

| 8 | Use of Suspensibility Agents : If settling occurs, add agents such as Compex® or Unite® at 1-3 pints per 100 gallons to improve suspension stability. |

| 9 | Equipment Preparation : Clean spray equipment thoroughly to avoid contamination and clogging. Use screens no finer than 50-mesh and maintain pump pressure at 35-40 psi. |

| 10 | Application Volume : Apply in a minimum of 10 gallons per acre for preplant or preemergence, and 20 gallons per acre for postemergence applications. |

Soil and Application Considerations

- Application rates vary by soil texture, with heavier soils requiring higher rates of this compound.

- For example, broadcast rates per acre for Cotoran 4L (a formulation of fluometuron) are:

| Soil Texture | Cotoran 4L Rate (pints/acre) | Triflurex HFP Rate (pints/acre) |

|---|---|---|

| Sand, Loamy sand, Sandy loam | 2 | 1 |

| Loam, Silty clay loam, Silt loam, Sandy clay loam | 3.2 | 1.5 |

| Clay, Clay loam, Silty clay loam, Silty clay, Sandy clay, Sandy clay loam | 4 | 2 |

- Soil incorporation and preemergence surface treatments are critical for optimal herbicide performance.

- Compatibility tests have shown that fluometuron formulations maintain stability when mixed with nitrogen solutions and approved surfactants, provided proper suspensibility agents are used if settling occurs.

- Agitation during mixing and application is essential to maintain uniform suspension and prevent clogging.

- Application equipment must be calibrated and maintained to ensure uniform distribution and avoid crop damage.

- Field studies indicate that adherence to soil texture-specific rates and application timing significantly improves weed control efficacy and reduces environmental impact.

- Summary Table: Preparation and Application Parameters for this compound

| Parameter | Details |

|---|---|

| Active Ingredient | Fluometuron (1,1-dimethyl-3-(3-(trifluoromethyl)phenyl)urea) |

| Formulation Type | Liquid concentrate (e.g., Cotoran 4L) |

| Mixing Medium | Water or nitrogen solution |

| Agitation | Continuous during mixing and application |

| Surfactants | FDA-approved, compatible with fluometuron |

| Suspensibility Agents | Compex®, Unite® (1-3 pints/100 gallons) |

| Spray Volume | Minimum 10 gallons/acre (preplant/preemergence), 20 gallons/acre (postemergence) |

| Application Pressure | 35-40 psi |

| Spray Screen Mesh Size | No finer than 50-mesh |

| Soil Texture-Based Rates | 2-4 pints/acre depending on soil type |

| Compatibility Testing | Required before tank mixing with other herbicides or nitrogen solutions |

| Equipment Cleaning | Thorough cleaning to avoid contamination and clogging |

The preparation of this compound involves a carefully controlled process of mixing fluometuron with appropriate carriers, surfactants, and suspensibility agents under continuous agitation to ensure a stable and effective herbicide formulation. Soil texture and application timing dictate the precise rates and methods used. Compatibility testing and equipment maintenance are critical to successful application and weed control outcomes. These preparation methods are supported by extensive research and field data, ensuring that this compound remains a reliable herbicide in cotton production systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Metribuzin undergoes oxidation to form various metabolites, including desamino-diketo-metribuzin.

Reduction: Reduction reactions can convert metribuzin into its amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Field Studies

Multiple field studies have demonstrated the efficacy of Cotoran multi in controlling problematic weeds such as Palmer amaranth and barnyardgrass. For instance, research conducted at the Arkansas Agricultural Research and Extension Center showed that different application rates of fluometuron resulted in significant reductions in weed populations compared to untreated controls. The following table summarizes key findings from these studies:

| Application Rate (g a.i./ha) | Weed Control (%) | Yield Impact (kg/ha) |

|---|---|---|

| 224 | 65 | +200 |

| 336 | 87 | +400 |

| 448 | 91 | +500 |

| 560 | 86 | +450 |

These results indicate that higher application rates correlate with increased weed control and improved cotton yields .

Case Study 1: Arkansas Cotton Trials

In a series of trials conducted over two years (2012-2013), researchers evaluated the performance of this compound in combination with other herbicides. The study employed a randomized complete block design and assessed various pre-emergence treatments. The findings revealed that this compound significantly outperformed standard herbicide treatments in controlling Palmer amaranth, achieving over 90% control when applied at optimal rates .

Case Study 2: Texas Cotton-Sorghum Rotation

Another study highlighted the benefits of integrating this compound within a cotton-sorghum rotation system. The results indicated that this approach not only enhanced weed management but also increased cotton lint yield by 18-44% compared to continuous cotton systems. This underscores the importance of crop rotation in conjunction with effective herbicide application .

Environmental Impact and Safety

While this compound has proven effective in weed management, its environmental impact must also be considered. Studies indicate that when used according to label instructions, it poses minimal risks to non-target species and has a favorable profile regarding soil health .

Future Research Directions

Further research is needed to explore:

- Long-term impacts on soil health and microbial communities.

- Resistance management strategies to prevent the development of herbicide-resistant weed populations.

- The potential synergistic effects when combined with other herbicides or crop management practices.

By continuing to investigate these areas, agricultural stakeholders can enhance the sustainability and productivity of cotton farming while minimizing environmental impacts.

Mechanism of Action

The mechanism of action of metribuzin involves inhibition of photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, causing cellular damage and plant death . Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane formation . Together, these herbicides provide a synergistic effect, enhancing weed control efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The metribuzin-metolachlor mixture is unique due to its dual mode of action, providing both pre-emergence and post-emergence control of a wide range of weeds. This combination also offers improved resistance management and extended residual control compared to single herbicides .

Q & A

How can researchers formulate focused and methodologically sound research questions for studies involving Cotoran Multi?

Answer: To develop rigorous research questions, apply structured frameworks like PICO (Population, Intervention, Comparison, Outcome) for experimental studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical viability . Example:

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

Answer:

- Controls : Include positive/negative controls and baseline measurements.

- Variables : Standardize environmental conditions (e.g., pH, temperature) and dosage protocols.

- Documentation : Provide granular details in the Materials & Methods section, including instrument calibration and batch-specific reagent data .

- Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with metadata for replication .

Q. How should sample size and statistical power be determined for this compound toxicity assays?

Answer:

- Conduct a power analysis (e.g., using G*Power) to estimate the minimum sample size required to detect effect sizes, assuming α=0.05 and power=0.7.

- For field studies, ensure representative sampling (e.g., ≥100 specimens across stratified ecological zones) to generalize findings .

- Validate assumptions using pilot studies to refine parameters .

Q. What methodologies are recommended for validating analytical techniques detecting this compound residues?

Answer:

- Calibration Curves : Use serial dilutions with certified reference materials.

- Recovery Tests : Spike samples with known concentrations; target 70–120% recovery rates.

- Inter-laboratory Comparisons : Cross-validate results via collaborative trials to assess precision .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecological impact be systematically resolved?

Answer:

- Perform meta-analysis to aggregate data across studies, adjusting for heterogeneity via random-effects models.

- Conduct sensitivity analyses to identify outlier datasets or confounding variables (e.g., soil composition, exposure duration) .

- Triangulate findings with mixed-methods approaches (e.g., combining LC-MS/MS data with ecological surveys) .

Q. What strategies are effective for integrating multi-omics data in mechanistic studies of this compound?

Answer:

Q. How can longitudinal studies address temporal variability in this compound’s pharmacokinetic properties?

Answer:

- Sampling Schedule : Collect data at multiple timepoints (e.g., pre-exposure, acute, chronic phases).

- Statistical Models : Apply mixed-effects models to account for intra-individual variability.

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for long-term animal/human studies .

Q. What ethical and methodological challenges arise in cross-disciplinary this compound research?

Answer:

- Conflict of Interest : Disclose funding sources and regulatory affiliations in declarations .

- Data Ownership : Predefine authorship contributions and data access rights in collaboration agreements .

- Mixed-Methods Design : Balance qualitative (e.g., farmer surveys) and quantitative (e.g., residue analysis) data to avoid interpretive bias .

Q. Tables

Table 1. Frameworks for Research Question Development

| Framework | Application to this compound Research |

|---|---|

| PICO | Ideal for toxicity studies (e.g., dose-response outcomes). |

| FINER | Evaluates feasibility of large-scale ecological trials. |

| SPIDER | Suitable for qualitative data (e.g., stakeholder perceptions). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.